Cyclopropyl(3-methoxyphenyl)methanol chemical structure and properties
Cyclopropyl(3-methoxyphenyl)methanol chemical structure and properties
An In-depth Technical Guide to Cyclopropyl(3-methoxyphenyl)methanol for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of cyclopropyl(3-methoxyphenyl)methanol, a molecule of significant interest in contemporary drug discovery and fine chemical synthesis. We will move beyond a simple recitation of facts to provide a foundational understanding of its chemical nature, synthesis, and potential applications, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical building block.
Molecular Overview and Strategic Importance
Cyclopropyl(3-methoxyphenyl)methanol (CAS No. 79134-93-3) is a secondary alcohol featuring two structurally significant moieties: a strained cyclopropyl ring and a methoxy-substituted phenyl ring.[1] The strategic incorporation of the cyclopropyl group is a well-established tactic in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[2][3] Simultaneously, the 3-methoxyphenyl group is a common feature in numerous biologically active compounds, where the methoxy group can act as a hydrogen bond acceptor or influence electronic properties and metabolic pathways.[4] The combination of these two groups makes cyclopropyl(3-methoxyphenyl)methanol a valuable starting material for creating novel chemical entities with potentially favorable pharmacological profiles.
Below is the chemical structure of cyclopropyl(3-methoxyphenyl)methanol.
Caption: Chemical Structure of Cyclopropyl(3-methoxyphenyl)methanol.
Physicochemical and Safety Data
A summary of key properties for cyclopropyl(3-methoxyphenyl)methanol is provided below. Experimental data is prioritized, with predicted values from reliable sources used where necessary.
| Property | Value | Source |
| CAS Number | 79134-93-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₄O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 178.23 g/mol | Calculated |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Boiling Point | 372.1 ± 37.0 °C | Predicted (for a related iodo-substituted analog)[5] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[1] |
| InChI Key | OUZSIWJJQXTQGF-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Safety Information: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]
-
Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Synthesis and Purification Protocol
The synthesis of cyclopropyl(3-methoxyphenyl)methanol is most effectively achieved via a Grignard reaction. This classic organometallic approach involves the nucleophilic addition of a cyclopropyl Grignard reagent to 3-methoxybenzaldehyde. The causality behind this choice lies in the high reactivity of the Grignard reagent and the electrophilicity of the aldehyde's carbonyl carbon, leading to a robust and high-yielding C-C bond formation.
Caption: Workflow for the Synthesis of Cyclopropyl(3-methoxyphenyl)methanol.
Experimental Protocol: Synthesis
Objective: To synthesize cyclopropyl(3-methoxyphenyl)methanol via Grignard reaction.
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
3-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a single crystal of iodine to the flask.
-
Gently heat the flask under a nitrogen stream until violet iodine vapor is observed. This step activates the magnesium surface.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to the flask.
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Dissolve cyclopropyl bromide (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the cyclopropyl bromide solution to the magnesium suspension. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Aqueous Workup:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This is a mild acidic workup that protonates the alkoxide and minimizes the risk of side reactions with the acid-sensitive cyclopropyl group.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Experimental Protocol: Purification
Objective: To purify the crude product using flash column chromatography.
Procedure:
-
Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%). The polarity is increased gradually to ensure good separation of the product from non-polar impurities and more polar byproducts.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford cyclopropyl(3-methoxyphenyl)methanol as a purified liquid.
Structural Elucidation and Spectral Analysis
The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the molecule's structure and data from similar compounds.[6][7][8]
| Technique | Expected Characteristics |
| ¹H NMR | ~7.2-7.3 ppm (t): Aromatic proton para to the methoxy group. ~6.8-6.9 ppm (m): Aromatic protons ortho and para to the substituent. ~4.2 ppm (d): Carbinol proton (CH-OH), coupled to the cyclopropyl methine. ~3.8 ppm (s): Methoxy (O-CH₃) protons. ~2.5 ppm (br s): Hydroxyl (OH) proton, exchangeable with D₂O. ~1.0-1.2 ppm (m): Cyclopropyl methine proton. ~0.2-0.6 ppm (m): Diastereotopic cyclopropyl methylene (CH₂) protons. |
| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the methoxy group. ~145 ppm: Aromatic carbon attached to the carbinol group. ~129 ppm: Aromatic CH para to the methoxy group. ~118, ~112 ppm: Aromatic CHs ortho to the methoxy group. ~78 ppm: Carbinol carbon (CH-OH). ~55 ppm: Methoxy carbon (O-CH₃). ~15 ppm: Cyclopropyl methine carbon. ~2-5 ppm: Cyclopropyl methylene carbons. |
| IR (Infrared) | ~3400 cm⁻¹ (broad): O-H stretching of the alcohol.[9] ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~3000-2850 cm⁻¹: Aliphatic C-H stretching (methoxy and carbinol). ~1600, 1480 cm⁻¹: Aromatic C=C stretching. ~1250, 1040 cm⁻¹: C-O stretching (aryl ether and alcohol). |
| MS (Mass Spec) | m/z 178: Molecular ion (M⁺). m/z 160: Loss of H₂O (M⁺ - 18). m/z 137: Cleavage of the cyclopropyl group. m/z 109: Further fragmentation. |
Applications in Research and Drug Development
The unique combination of a cyclopropyl and a 3-methoxyphenyl group makes this molecule a compelling scaffold for medicinal chemistry. Its utility stems from the predictable ways these functional groups can influence a molecule's pharmacokinetic and pharmacodynamic properties.
Caption: Structure-Activity Relationship Logic for the Topic Molecule.
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Metabolic Stability: The cyclopropyl group is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Introducing this group can block potential metabolic soft spots, thereby increasing the half-life of a drug candidate.[2]
-
Target Binding and Conformation: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation.[10] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Scaffold for Diversification: The secondary alcohol serves as a versatile chemical handle. It can be oxidized to a ketone, used in ether or ester linkages, or substituted via nucleophilic reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[11]
-
Bioisosteric Replacement: The cyclopropylmethyl group can serve as a bioisostere for other groups, such as isopropyl or tert-butyl, offering a different steric and electronic profile while maintaining similar spatial occupancy.
Given these attributes, cyclopropyl(3-methoxyphenyl)methanol is a prime candidate for use in the synthesis of novel therapeutics targeting a wide range of diseases, from infectious diseases like malaria[12] to various CNS disorders and oncology indications where precise molecular interactions are key.
References
-
Cas 944280-15-3,[1-(3-iodo-4-methoxyphenyl)cyclopropyl]methanol. LookChem. [Link]
-
Cyclopropyl(3-methoxy-5-methylphenyl)methanol | C12H16O2 - PubChem. National Center for Biotechnology Information. [Link]
-
Cyclopropyl-(3-methoxy-4-methylphenyl)methanol | C12H16O2 - PubChem. National Center for Biotechnology Information. [Link]
-
Cyclopropyl(3-ethoxy-2-methoxyphenyl)methanol | C13H18O3 - PubChem. National Center for Biotechnology Information. [Link]
-
(3-Methoxyphenyl) methanol, n-propyl - Chemical & Physical Properties by Cheméo. Cheméo. [Link]
-
Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
(2-Chloro-3-methoxyphenyl)(cyclopropyl)methanol | C11H13ClO2 - PubChem. National Center for Biotechnology Information. [Link]
-
(3-Cyclopropyl-2-methoxyphenyl)methanol | C11H14O2 | CID 118269445 - PubChem. National Center for Biotechnology Information. [Link]
-
Cyclopropyl(3-isopropyl-2-methoxyphenyl)methanol | C14H20O2 - PubChem. National Center for Biotechnology Information. [Link]
-
(2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
ANALYTICAL REPORT - MXiPr (C16H23NO2) - Policija. Policija. [Link]
-
The Chemistry of Cyclopropylmethanol: Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Chemical Properties of Cyclopropyl phenylmethanol (CAS 1007-03-0) - Cheméo. Cheméo. [Link]
-
(3-METHOXYPHENYL)METHANOL | CAS 6971-51-3 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]
-
Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]
-
Cyclopropyl phenylmethanol - NIST WebBook. National Institute of Standards and Technology. [Link]
- Process for the preparation of cyclopropylmethanol - Google Patents.
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. ResearchGate. [Link]
- Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. [Link]
-
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PubMed. [Link]
-
Cyclobutyl-cyclopropyl-methoxymethanol | C9H16O2 | CID 57209376 - PubChem. National Center for Biotechnology Information. [Link]
-
The Far-Infrared Spectrum of Methoxymethanol (CH 3 –O–CH 2 OH): A Theoretical Study. ResearchGate. [Link]
-
P-Methoxybenzyl Alcohol at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. MDPI. [Link]
-
Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. J-STAGE. [Link]
-
Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. [Link]
-
tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
3-Methoxybenzyl alcohol - NIST WebBook. National Institute of Standards and Technology. [Link]
-
IR Spectra for alchohol : r/chemhelp - Reddit. Reddit. [Link]
-
All Publications - Derbyshire Lab. Duke University. [Link]
-
GNPS Library Spectrum CCMSLIB00000853975. GNPS. [Link]
-
Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy. The Royal Society of Chemistry. [Link]
-
Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]
Sources
- 1. cyclopropyl(3-methoxyphenyl)methanol | 79134-93-3 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. 3-Methoxybenzyl alcohol [webbook.nist.gov]
- 9. reddit.com [reddit.com]
- 10. CAS 16728-03-3: 1-(4-Methoxyphenyl)cyclopropanemethanol [cymitquimica.com]
- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 12. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
